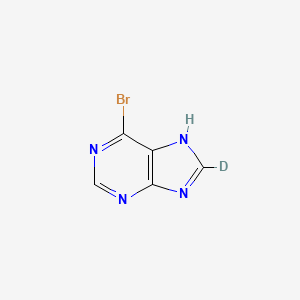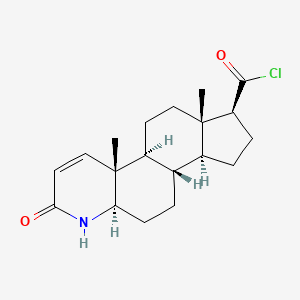
4-Bromo-2,3-diaminobenzotrifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,3-diaminobenzotrifluoride is an organic compound with the molecular formula C7H6BrF3N2 It is a derivative of benzotrifluoride, featuring bromine and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-diaminobenzotrifluoride typically involves multiple steps. One common method starts with the nitration of benzotrifluoride to introduce a nitro group, followed by reduction to convert the nitro group to an amine. Bromination is then performed to introduce the bromine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as Friedel-Crafts acylation followed by Clemmensen reduction can be employed to introduce the necessary functional groups .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2,3-diaminobenzotrifluoride can undergo various chemical reactions, including:
Oxidation: Conversion of amine groups to nitro groups under specific conditions.
Reduction: Reduction of nitro groups back to amine groups.
Substitution: Halogenation reactions where bromine can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can yield nitro derivatives, while substitution reactions can produce various halogenated compounds .
Applications De Recherche Scientifique
4-Bromo-2,3-diaminobenzotrifluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Bromo-2,3-diaminobenzotrifluoride involves its interaction with various molecular targets and pathways. The presence of bromine and amine groups allows it to participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, making it a versatile compound in synthetic chemistry .
Comparaison Avec Des Composés Similaires
- 3-Bromo-4,5-diaminobenzotrifluoride
- 4-Bromo-1,2-diaminobenzene
- 3,4-Diaminobenzotrifluoride
Comparison: Compared to these similar compounds, 4-Bromo-2,3-diaminobenzotrifluoride is unique due to the specific positioning of its functional groups. This unique arrangement allows for distinct reactivity and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C7H6BrF3N2 |
|---|---|
Poids moléculaire |
255.03 g/mol |
Nom IUPAC |
3-bromo-6-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-2-1-3(7(9,10)11)5(12)6(4)13/h1-2H,12-13H2 |
Clé InChI |
NJEDBNKXYQABSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(F)(F)F)N)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


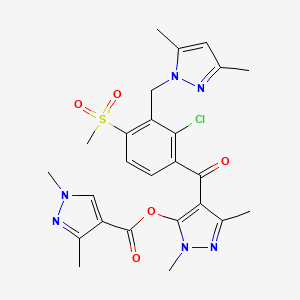
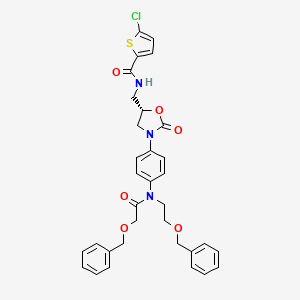

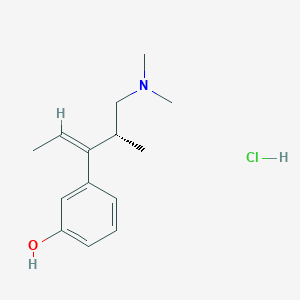
![(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride](/img/structure/B13431571.png)
![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)
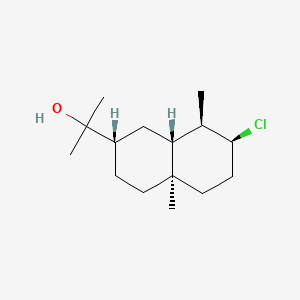
![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)
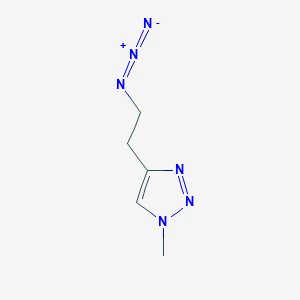
![1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)

![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)
